molecular formula C25H30N2O4 B2946558 2-Methyl-3-((2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl)naphtho[1,2-b]furan-5-yl acetate CAS No. 690641-20-4

2-Methyl-3-((2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl)naphtho[1,2-b]furan-5-yl acetate

Cat. No.: B2946558
CAS No.: 690641-20-4
M. Wt: 422.525
InChI Key: JYDGQVKIFOMJMJ-UHFFFAOYSA-N
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Description

2-Methyl-3-((2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl)naphtho[1,2-b]furan-5-yl acetate is a synthetic naphthofuran derivative characterized by a fused aromatic system (naphtho[1,2-b]furan core) substituted with a methyl group at position 2, a carbamoyl-linked 2,2,6,6-tetramethylpiperidine (TMP) moiety at position 3, and an acetyloxy group at position 4. The TMP group, a sterically hindered amine, is known for its radical-scavenging and light-stabilizing properties, which may enhance the compound’s stability in photochemical applications .

Properties

IUPAC Name

[2-methyl-3-[(2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl]benzo[g][1]benzofuran-5-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O4/c1-14-21(23(29)26-16-12-24(3,4)27-25(5,6)13-16)19-11-20(31-15(2)28)17-9-7-8-10-18(17)22(19)30-14/h7-11,16,27H,12-13H2,1-6H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDGQVKIFOMJMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)OC(=O)C)C(=O)NC4CC(NC(C4)(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-Methyl-3-((2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl)naphtho[1,2-b]furan-5-yl acetate is a derivative of naphtho[1,2-b]furan and incorporates a tetramethylpiperidine moiety. This structure suggests potential biological activities due to the presence of both aromatic and aliphatic components. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure can be summarized as follows:

  • Molecular Formula : C22H30N2O3
  • Molecular Weight : 374.49 g/mol
  • CAS Number : Not explicitly provided in the sources but can be derived from its molecular structure.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The presence of the tetramethylpiperidine group is known for its ability to scavenge free radicals and may enhance the compound's antioxidant properties. Nitroxide radicals derived from similar structures have shown significant antioxidant capabilities by mimicking superoxide dismutase activity .
  • Enzyme Inhibition : Compounds with similar structures have been reported to inhibit various enzymes, including ATPase and myosin ATPase. This inhibition can lead to alterations in muscle contraction and relaxation dynamics, which may have therapeutic implications in muscle-related disorders .
  • Neuroprotective Effects : The compound's ability to penetrate biological membranes suggests potential neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's. Similar nitroxide derivatives have demonstrated protective effects against oxidative stress-induced neuronal damage .

Case Study 1: Neuroprotective Effects in Alzheimer's Model

A study investigated the effects of nitroxide derivatives on memory deficits in a rat model of Alzheimer's disease (AD). The results indicated that these compounds significantly reduced β-amyloid deposition and improved cognitive function as assessed by Morris water maze tests. The underlying mechanism involved modulation of oxidative stress markers such as superoxide dismutase (SOD) and catalase (CAT) levels .

Case Study 2: Muscle Contraction Modulation

Research involving calixarene derivatives indicated that similar compounds could inhibit actomyosin ATPase activity by approximately 50%, leading to altered contractile dynamics in uterine myocytes. This suggests that structural analogs may have applications in managing conditions characterized by hypercontractility .

Data Tables

Property/ActivityDescription
Antioxidant Activity Scavenges free radicals; mimics SOD activity
Enzyme Inhibition Inhibits ATPase activity; affects muscle contraction
Neuroprotective Effects Reduces oxidative stress; improves cognitive function

Comparison with Similar Compounds

Bis-TMP Naphthalimide ()

  • Structure: Features a naphthalimide core substituted with two TMP groups via amino linkages.
  • Function : Fluorescent marker with high quantum yield, large Stokes shift, and resistance to photobleaching.
  • Key Differences : The naphthalimide core (vs. naphthofuran in the target compound) and dual TMP substitution (vs. single TMP-carbamoyl in the target).
  • Synthesis : Prepared via nucleophilic substitution of 4-nitro-1,8-naphthalic anhydride with TMP-amine, followed by reduction .
  • Supramolecular Features : Hydrogen bonding (N–H⋯O) organizes molecules into layered structures, preventing π-stacking due to steric hindrance .

Naphtho[1,2-b]furan-3-carboxylic Acid Derivatives ()

  • Structure : Includes 4-hydroxy-5-methoxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid.
  • Function : Antimicrobial agent against plant pathogens (e.g., Botrytis cinerea, Colletotrichum orbiculare).
  • Key Differences : Carboxylic acid and methoxy/hydroxy substituents (vs. TMP-carbamoyl and acetyloxy in the target).
  • Bioactivity : EC₅₀ values for antifungal activity range from 0.38–0.91 mg/L .

Ethyl 3-Amino Naphtho[2,1-b]furan-2-carboxylate ()

  • Structure: Naphtho[2,1-b]furan core with amino and ester groups.
  • Function : Intermediate for synthesizing naphthofuropyrimidines.
  • Key Differences : Positional isomerism (naphtho[2,1-b]furan vs. [1,2-b]furan) and lack of TMP/acetate groups.
  • Spectral Data :

    Feature Data
    IR (NH₂, C=O) 3426 cm⁻¹, 1657 cm⁻¹
    ¹H NMR (CH₃, CH₂) δ 1.4 (triplet), δ 4.4 (quartet)
    NH₂ signal δ 6.48 (singlet)

Comparative Physicochemical and Functional Properties

Compound Core Structure Key Substituents Key Properties/Applications References
Target Compound Naphtho[1,2-b]furan TMP-carbamoyl, acetyloxy, methyl Potential photostability, bioactivity (inferred)
Bis-TMP Naphthalimide Naphthalimide Dual TMP-amino Fluorescence labeling, photostability
Naphtho[1,2-b]furan-3-carboxylic Acid Naphtho[1,2-b]furan Carboxylic acid, methoxy, hydroxy Antifungal (EC₅₀: 0.38–0.91 mg/L)
Ethyl 3-Amino Naphtho[2,1-b]furan-2-carboxylate Naphtho[2,1-b]furan Amino, ester Pyrimidine synthesis precursor

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